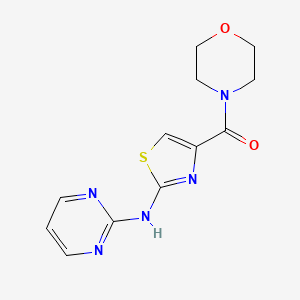

Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . Thiazole is a good pharmacophore nucleus due to its various pharmaceutical applications. Its derivatives have a wide range of biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . Further treatment with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride yields the final derivatives .科学的研究の応用

PET Agent in Parkinson's Disease Research

The compound HG-10-102-01, a derivative of Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone, was synthesized and evaluated as a potential PET imaging agent for Leucine-rich repeat kinase 2 (LRRK2) in Parkinson's disease. This synthesis involved a four-step process and achieved a radiochemical yield of 45-55%, with a radiochemical purity of >99% (Wang, Gao, Xu, & Zheng, 2017).

Antiproliferative Activity

A novel bioactive heterocycle containing this compound was prepared and characterized for its antiproliferative activity. The structure was confirmed through various spectroscopic methods, and the molecular stability was attributed to inter and intra-molecular hydrogen bonds (Prasad et al., 2018).

Synthesis of Morpholine Derivatives for TNF Alpha and Nitric Oxide Inhibition

A rapid and green synthetic method was developed for Morpholine derivatives, which are important intermediates in inhibiting tumor necrosis factor alpha and nitric oxide. This method yielded a compound with a total yield of 43% (Lei, Wang, Xiong, & Lan, 2017).

Antitubercular and Antifungal Activity

Morpholine derivatives were synthesized and evaluated for their antitubercular and antifungal activity. The structures of these compounds were confirmed through IR, NMR, and Mass spectra, and some showed promising antitubercular and antifungal properties (Syed, Ramappa, & Alegaon, 2013).

Cannabinoid CB1 Receptor Interaction

Research on R(+)-[2,3-dihydro-5-methyl-3-[(morpholinyl)methyl]pyrrolo[1,2,3-de]-1,4-benzoxazin-yl]-(1-napthalenyl)methanone mesylate (WIN 55,212-2) showed its interaction with the human cannabinoid CB1 receptor, demonstrating its potential as an inverse agonist in specific systems (Landsman et al., 1997).

Discovery in PI3K-AKT-mTOR Pathway Inhibition

The compound 4-(Pyrimidin-4-yl)morpholines, related to this compound, was discovered as a potent non-nitrogen containing morpholine isostere. It was applied in a potent selective dual inhibitor of mTORC1 and mTORC2, demonstrating its significance in the PI3K-AKT-mTOR pathway inhibition (Hobbs et al., 2019).

作用機序

Target of Action

The primary targets of Morpholino(2-(pyrimidin-2-ylamino)thiazol-4-yl)methanone are Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) enzymes . These enzymes play a vital role in the initiation and progression of inflammatory reactions .

Mode of Action

This compound interacts with its targets, COX-2 and 5-LOX, by inhibiting their activity . This results in a decrease in the production of prostaglandins and leukotrienes, which are key mediators of inflammation .

Biochemical Pathways

The compound affects the Arachidonic Acid (AA) cascade , a key biochemical pathway involved in inflammation . By inhibiting COX-2 and 5-LOX, the compound reduces the conversion of AA into inflammatory mediators, thereby mitigating the inflammatory response .

Result of Action

The inhibition of COX-2 and 5-LOX by this compound leads to a reduction in the production of inflammatory mediators . This results in an improved anti-inflammatory profile, making the compound a potential candidate for the development of anti-inflammatory drugs .

生化学分析

Biochemical Properties

Based on its structural similarity to other thiazole and pyrimidine derivatives, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

morpholin-4-yl-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O2S/c18-10(17-4-6-19-7-5-17)9-8-20-12(15-9)16-11-13-2-1-3-14-11/h1-3,8H,4-7H2,(H,13,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APRMGQRIOBFURT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)C2=CSC(=N2)NC3=NC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[[4-methyl-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2913756.png)

![isopropyl 2-[7-(3-fluoro-4-methylanilino)-5-methyl-3-oxo[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl]acetate](/img/structure/B2913761.png)

![2-Methyl-1-[1-(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B2913762.png)

![3-Methyl-4-[(4-Methylphenyl)Sulfanyl]-1H-Pyrazole](/img/structure/B2913767.png)

![1-[4-(butyrylamino)benzoyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B2913772.png)